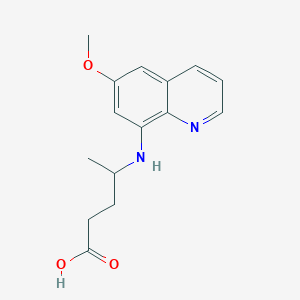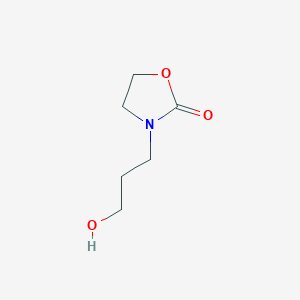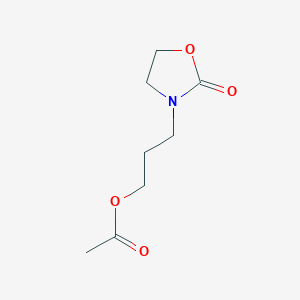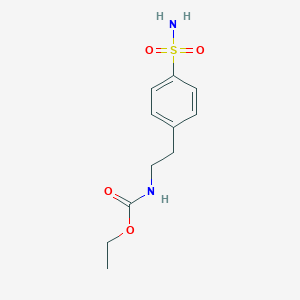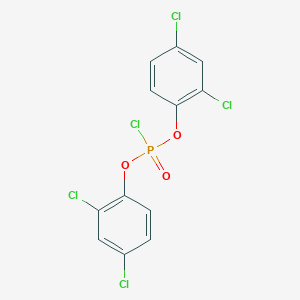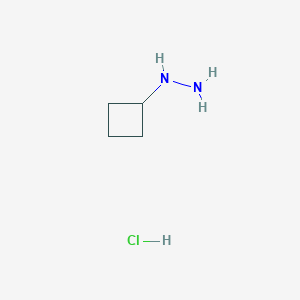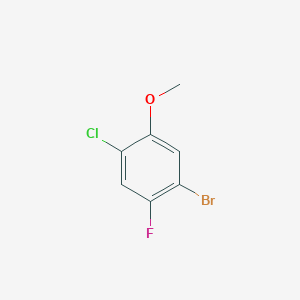
5-Bromo-2-chloro-4-fluoroanisole
描述
5-Bromo-2-chloro-4-fluoroanisole is a halogenated compound that is not directly discussed in the provided papers. However, related compounds and their interactions with various chemical agents are examined, which can provide insights into the behavior of halogenated compounds in general. For instance, the degradation of 5-fluorouracil by chlorine and bromine is studied, indicating that halogenated compounds can undergo specific reactions depending on the conditions such as pH . Similarly, the chemoselective functionalization of a related compound, 5-bromo-2-chloro-3-fluoropyridine, is described, showcasing how different halogen substituents can influence the reactivity of a molecule .
Synthesis Analysis
The synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine is discussed, which involves halogen dance reactions and can lead to the creation of various pentasubstituted pyridines . This suggests that the synthesis of 5-Bromo-2-chloro-4-fluoroanisole could potentially be achieved through similar methods, utilizing strategic halogenation and functional group manipulations.
Molecular Structure Analysis
The analysis of vibrational spectra based on density functional theory (DFT) calculations for halogen-substituted cytosines provides insights into how different halogens can affect the vibrational frequencies and overall structure of a molecule . This information can be extrapolated to understand the molecular structure of 5-Bromo-2-chloro-4-fluoroanisole, as the presence of halogens is likely to influence its vibrational properties and stability.
Chemical Reactions Analysis
The chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine demonstrates how specific halogens on a compound can direct the course of a reaction, leading to selective substitution products . This indicates that 5-Bromo-2-chloro-4-fluoroanisole may also undergo selective chemical reactions based on the position and type of halogen substituents present.
Physical and Chemical Properties Analysis
The determination of odorous mixed chloro-bromoanisoles in water using solid-phase micro-extraction and gas chromatography-mass spectrometry (GC-MS) highlights the importance of analytical methods in characterizing the physical and chemical properties of halogenated anisoles . Although 5-Bromo-2-chloro-4-fluoroanisole is not specifically mentioned, the study implies that similar compounds can be analyzed for their odor profiles and concentrations in environmental samples. Additionally, the vibrational analysis of various aniline derivatives provides further understanding of the effects of halogen substituents on the physical properties of these molecules .
科学研究应用
Protonation and Structure Analysis
5-Bromo-2-chloro-4-fluoroanisole is part of the halogen-containing benzenes group. Research shows that halogenated benzenes like 2-Fluoro-, chloro- and bromomesitylenes, and 5-fluoro-, chloro- and bromo-m-xylenes form stable benzenium ions in certain conditions. These ions offer valuable insights into their structure and reactivity, relevant for various chemical synthesis processes (Brouwer, 2010).
Chemoselective Functionalization
The chemoselective functionalization of halogen-containing pyridines, closely related to 5-Bromo-2-chloro-4-fluoroanisole, has been studied. These studies provide insights into selective substitution reactions, which are crucial for developing specific compounds in medicinal chemistry and other scientific fields (Stroup et al., 2007).
Synthesis of Polyhaloadamantanes
Research on pseudotetrahedral, conformationally stable halogenated compounds, including those related to 5-Bromo-2-chloro-4-fluoroanisole, has been conducted. These studies contribute to understanding the synthesis, separation, and configuration of such compounds, which have applications in stereochemistry and material science (Schreiner et al., 2002).
Building Blocks in Medicinal Chemistry
5-Bromo-2-chloro-4-fluoroanisole derivatives are considered valuable potential building blocks in medicinal chemistry. Studies have explored their synthesis and application in creating various functionalized pyridines, highlighting their significance in drug development and organic synthesis (Wu et al., 2022).
Structural Investigations
Studies on 4-halo-1,2,3,5-dithiadiazolyl radicals, closely related to 5-Bromo-2-chloro-4-fluoroanisole, have provided insights into their crystal structures and intradimer interactions. This information is important for understanding the behavior of halogenated compounds in various chemical environments (Knapp et al., 2005).
Synthesis of Selective Modulators
Research has been conducted on the synthesis of selective modulators using compounds related to 5-Bromo-2-chloro-4-fluoroanisole. These studies demonstrate the use of such halogenated compounds in developing specific receptor modulators, significant for pharmaceutical applications (Huffman et al., 2007).
Industrial Applications
5-Bromo-2-chloro-4-fluoroanisole and its derivatives have industrial applications, such as in the synthesis of heat and pressure-sensitive dyes used in thermal papers. Studies on efficient production methods highlight its industrial relevance (Xie et al., 2020).
安全和危害
“5-Bromo-2-chloro-4-fluoroanisole” is classified as a hazardous chemical. It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
1-bromo-4-chloro-2-fluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRHCBZTZQFNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436928 | |
| Record name | 5-bromo-2-chloro-4-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4-fluoroanisole | |
CAS RN |
146447-18-9 | |
| Record name | 5-bromo-2-chloro-4-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloro-4-fluoroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

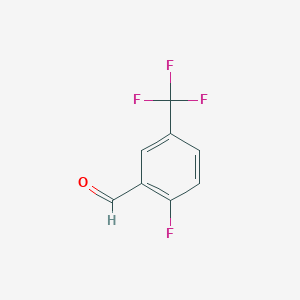

![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)
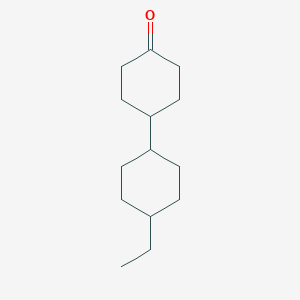
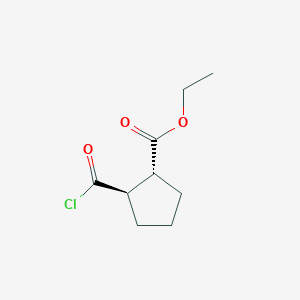

![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)
